Boc-Phe(3-Me)-OH

Descripción

BenchChem offers high-quality Boc-Phe(3-Me)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe(3-Me)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

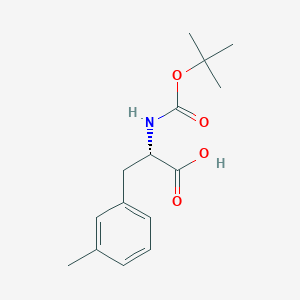

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921524 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-06-2 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Boc-Phe(3-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Boc-Phe(3-Me)-OH in Modern Peptide Science

N-tert-Butoxycarbonyl-3-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(3-Me)-OH, is a non-natural amino acid derivative of significant interest in the fields of peptide synthesis and medicinal chemistry. Its unique structure, featuring a Boc protecting group and a methyl moiety on the phenyl ring, imparts specific steric and electronic properties that are highly valuable for the design of novel peptides and peptidomimetics with tailored biological activities. The incorporation of this modified amino acid can influence the conformation, stability, and receptor-binding affinity of peptides, making it a crucial building block in the development of new therapeutics, particularly in oncology and neurology.[1]

A thorough understanding of the physicochemical properties of Boc-Phe(3-Me)-OH is paramount for its effective application. These properties govern its behavior in solution, its reactivity in synthetic protocols, and ultimately, its influence on the pharmacokinetic and pharmacodynamic profiles of the resulting peptides. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Boc-Phe(3-Me)-OH and details the established methodologies for determining key parameters that are not yet fully reported in the literature.

Core Physicochemical Data

The fundamental physicochemical properties of Boc-Phe(3-Me)-OH are summarized in the table below. This information is critical for accurate reagent preparation, reaction stoichiometry, and initial assessment of the compound's general characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₁NO₄ | [1][2] |

| Molecular Weight | 279.33 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 68.0 - 72.0 °C | [1] |

| Optical Rotation | [α]D²⁰ = +13 ± 2° (c=1, in MeOH) | [1] |

| Purity | ≥98.0% (TLC), ≥99.0% (HPLC) | [1][2] |

| CAS Number | 114873-06-2 | [2][3] |

Solubility Profile: A Critical Parameter for Synthetic Utility

Qualitative Solubility:

-

High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Methanol (MeOH), Ethanol (EtOH).[4][5]

-

Moderate to Low Solubility: Water, Diethyl ether.

-

Insoluble: Aliphatic hydrocarbons (e.g., hexane).[6]

Experimental Protocol for Quantitative Solubility Determination (OECD 105)

For applications requiring precise concentration control, a quantitative determination of solubility is essential. The OECD Test Guideline 105 provides a standardized approach for this measurement.[7][8][9][10] The flask method, suitable for substances with solubilities above 10⁻² g/L, is appropriate for Boc-Phe(3-Me)-OH in organic solvents.

Methodology:

-

Preparation of Saturated Solution: An excess amount of Boc-Phe(3-Me)-OH is added to a known volume of the solvent of interest in a flask with a stirrer.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of Boc-Phe(3-Me)-OH in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per volume of solvent (e.g., mg/mL or g/L).

Caption: Workflow for quantitative solubility determination.

Acidity Constant (pKa): Understanding Ionization State

The pKa of the carboxylic acid group in Boc-Phe(3-Me)-OH is a critical parameter that dictates its ionization state at a given pH. This, in turn, influences its solubility in aqueous media and its reactivity during coupling reactions. While an experimental pKa for this specific molecule is not published, it can be estimated based on the pKa of the parent amino acid, phenylalanine (pKa ≈ 2.2 for the carboxylic acid), and the electronic effects of the substituents. The electron-donating methyl group on the phenyl ring is expected to have a minor acid-weakening effect, while the Boc group's influence is also generally small. Therefore, the pKa of the carboxylic acid is anticipated to be in the range of 3.5 to 4.5.

Experimental Protocol for pKa Determination by Potentiometric Titration

A standard and reliable method for determining the pKa of an acidic functional group is through potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of Boc-Phe(3-Me)-OH is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Potentiometric titration workflow for pKa determination.

Lipophilicity (logP): A Predictor of Membrane Permeability

The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. This parameter is a key determinant of a drug's ability to cross biological membranes and is therefore crucial in drug development. For Boc-Phe(3-Me)-OH, the presence of the Boc group and the methylphenyl side chain contributes to its overall hydrophobicity.

Experimental Protocol for logP Determination (OECD 107: Shake-Flask Method)

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[11][12]

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.

-

Partitioning: A known amount of Boc-Phe(3-Me)-OH is dissolved in one of the phases. The two phases are then combined in a vessel and shaken vigorously to facilitate partitioning.

-

Equilibration and Separation: The mixture is allowed to equilibrate at a constant temperature. The two phases are then separated, typically by centrifugation to ensure a clean separation.

-

Concentration Analysis: The concentration of Boc-Phe(3-Me)-OH in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Phe(3-Me)-OH = 98.0 TLC 114873-06-2 [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 6. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. filab.fr [filab.fr]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-Boc-3-methyl-L-phenylalanine [Boc-Phe(3-Me)-OH]

Abstract

N-Boc-3-methyl-L-phenylalanine, scientifically designated as (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid and commonly abbreviated as Boc-Phe(3-Me)-OH, is a specialized amino acid derivative pivotal to modern peptide synthesis and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, strategic applications, and proven methodologies for its use. The inclusion of a methyl group on the phenyl ring introduces unique steric and hydrophobic characteristics, influencing peptide conformation and stability. This document serves as a technical resource, offering detailed protocols and expert insights into leveraging Boc-Phe(3-Me)-OH for the development of advanced therapeutic peptides and other bioactive molecules.

Core Chemical and Physical Properties

The foundational characteristics of Boc-Phe(3-Me)-OH are critical for its handling, storage, and application in synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents, making it highly suitable for both solid-phase and solution-phase peptide synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 114873-06-2 | [1][2][3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][3][4] |

| Molecular Weight | 279.34 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99.0% (HPLC) | [1] |

| Melting Point | 68.0-72.0 °C | [1] |

| Optical Rotation | [α]D²⁰ = +13 ± 2° (c=1, in MeOH) | [1] |

| Storage Conditions | 0-8 °C, dry, well-ventilated | [1][4] |

Strategic Importance in Peptide Synthesis and Drug Discovery

The true value of Boc-Phe(3-Me)-OH lies in the strategic advantages conferred by its unique structure. The Boc group is an acid-labile protecting group, stable under neutral or basic conditions, which is fundamental to stepwise peptide synthesis.[] The 3-methyl modification on the phenylalanine side chain is not a trivial substitution; it serves multiple strategic purposes.

-

Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the amino acid side chain. When incorporated into a peptide, this can enhance hydrophobic interactions, which are crucial for stabilizing secondary structures like alpha-helices and beta-sheets and can improve the peptide's binding affinity to its target.[1]

-

Improved Pharmacokinetics: By modifying the peptide's overall hydrophobicity and steric profile, the 3-methyl group can influence its pharmacokinetic properties. This may lead to improved stability against enzymatic degradation, thereby extending the in-vivo half-life of a peptide drug.[1]

-

Conformational Constraint: The methyl group introduces a degree of steric hindrance that can restrict the conformational freedom of the peptide backbone. This is a key strategy in rational drug design to lock a peptide into its bioactive conformation, potentially increasing potency and selectivity.

These attributes make Boc-Phe(3-Me)-OH a valuable building block in the development of novel therapeutics, particularly in oncology and neurology, where peptide-based drugs are designed to target specific protein-protein interactions.[1]

Experimental Protocol: Peptide Coupling

The following is a representative, field-proven protocol for the coupling of Boc-Phe(3-Me)-OH to a resin-bound amino acid during solid-phase peptide synthesis (SPPS). The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To couple Boc-Phe(3-Me)-OH onto a free amine group on a growing peptide chain anchored to a solid support (e.g., PAM resin).

Materials:

-

Peptide-resin with a deprotected N-terminal amine

-

Boc-Phe(3-Me)-OH

-

Coupling Reagent: Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF)

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes. This is critical to ensure that the solvent penetrates the resin beads, making the reactive sites fully accessible.

-

Perform the N-terminal Boc deprotection of the resin-bound peptide using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (typically 25-50% v/v).

-

Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step. Neutralize the resin with a solution of 5-10% DIEA in DMF.

-

-

Activation of Boc-Phe(3-Me)-OH:

-

In a separate vessel, dissolve 3 equivalents of Boc-Phe(3-Me)-OH in DMF.

-

Add 3 equivalents of BOP reagent to the solution.[6] The BOP reagent is highly efficient for forming the activated ester of the amino acid, minimizing side reactions and racemization.[6]

-

Add 5-6 equivalents of DIEA. DIEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the activation reaction.

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated Boc-Phe(3-Me)-OH solution to the swelled and neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test, which detects free primary amines. A negative test (beads remain colorless) indicates a complete reaction.

-

-

Post-Coupling Wash:

-

Once the coupling is complete, drain the reaction solvent.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (3-5 times) to prepare the resin for the next deprotection cycle or final cleavage.

-

Visualization of Key Workflows

Diagrams provide a clear visual representation of the chemical logic and experimental processes.

Caption: Activation and coupling steps for Boc-Phe(3-Me)-OH.

Safety and Handling

While Boc-Phe(3-Me)-OH is not classified as a hazardous substance under OSHA regulations, standard laboratory precautions are essential for safe handling. [3][4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. If generating dust, use appropriate respiratory protection. [4]* Inhalation/Contact: May cause respiratory tract, skin, and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes. [3]In case of contact, wash the affected area thoroughly with water.

-

Ingestion: May be harmful if swallowed. [3]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can compromise the compound's stability. [4]* Storage: Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area to ensure long-term stability. [1]

References

-

MSDS - Safety Data Sheet for Boc-Phe(3-Me)-OH. AAPPTec, LLC.[Link]

-

Boc-N-Me-Phe-OH. PubChem, National Institutes of Health.[Link]

-

Boc-Phe(3-Me)-OH. Viral Vector Analytical Development.[Link]

-

Boc-Phe(3-Cl)-OH. RayBiotech.[Link]

-

Material Safety Data Sheet for N-Boc-Phe-OH. Globe Chemie.[Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses.[Link]

-

Boc-L-phenylalanine methyl ester. PubChem, National Institutes of Health.[Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central, National Institutes of Health.[Link]

-

Applications of BOP reagent in solid phase peptide synthesis III. ResearchGate.[Link]

-

Boc-L-Phenylalanine Methyl Ester: Technical Specifications and Applications. Acme Organics.[Link]

-

Boc-3-Methyl-L-beta-phenylalanine. Chongqing Chemdad Co., Ltd.[Link]

-

SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica.[Link]

-

Synthesis of Boc-phenylalanine. PrepChem.com.[Link]

-

Boc-L-phenylalanine. Chemsrc.[Link]

Sources

Structure and nomenclature of Boc-3-methyl-L-phenylalanine

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Boc-3-methyl-L-phenylalanine

Executive Summary: The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as stability, potency, and bioavailability. Boc-3-methyl-L-phenylalanine is a key building block in this field, valued for its unique structural characteristics. The presence of a methyl group on the phenyl ring introduces steric and electronic modifications that enhance hydrophobic interactions, while the tert-butyloxycarbonyl (Boc) protecting group provides a robust and reliable method for controlled peptide synthesis. This guide provides a comprehensive technical overview of Boc-3-methyl-L-phenylalanine, detailing its nomenclature, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its strategic application in peptide chemistry and pharmaceutical development.

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low oral bioavailability. The strategic incorporation of non-natural amino acids, such as 3-methyl-L-phenylalanine, is a field-proven approach to overcome these limitations.[1] The addition of a methyl group to the phenyl ring of phenylalanine can subtly alter the molecule's interaction with biological targets, influencing efficacy and safety profiles. This modification can stabilize peptide secondary structures (e.g., helices or β-sheets) and increase resistance to enzymatic degradation.

The temporary protection of the α-amino group is essential to ensure the specific, sequential formation of peptide bonds.[2] The tert-butyloxycarbonyl (Boc) group is a foundational protecting group in peptide synthesis, particularly in solution-phase and certain solid-phase strategies.[2][3] This guide focuses on N-α-Boc-3-methyl-L-phenylalanine, a derivative that combines the structural benefits of a methylated side chain with the synthetic utility of Boc protection chemistry.

Structure and Nomenclature

The precise structure and unambiguous naming of a synthetic building block are critical for reproducibility in research and development.

IUPAC Name: (2S)-2-{[(2-methylpropan-2-yl)oxy]carbonylamino}-3-(3-methylphenyl)propanoic acid Synonyms: Boc-L-Phe(3-Me)-OH, Boc-m-Me-L-Phe-OH[4] Chemical Structure:

Caption: 2D structure of Boc-3-methyl-L-phenylalanine.

Physicochemical and Spectroscopic Data

A summary of key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Reference |

| CAS Number | 114873-06-2 | [4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [4] |

| Molecular Weight | 279.34 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 68.0 - 72.0 °C | [4] |

| Optical Rotation | [α]D20 = +13 ± 2° (c=1, in MeOH) | [4] |

| Purity (HPLC) | ≥ 99.0% | [4] |

| Storage Conditions | 0 - 8 °C, desiccated | [4] |

The Boc Protecting Group: A Mechanistic Perspective

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the α-amino functionality of amino acids.[] Its utility is grounded in its stability under a wide range of reaction conditions (e.g., peptide coupling) and its clean, specific removal under moderately acidic conditions, which preserves most acid-sensitive side-chain protecting groups.[6]

Mechanism of Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, often called Boc-anhydride, in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution where the amino group of the phenylalanine derivative attacks one of the carbonyl carbons of the Boc-anhydride.[7][8]

Mechanism of Deprotection: Removal of the Boc group is achieved with a moderate acid, most commonly trifluoroacetic acid (TFA).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide, liberating the free amine as a TFA salt.[6][7]

Caption: Workflow of Boc protection and deprotection in peptide synthesis.

Synthesis and Purification Protocol

This section provides a self-validating protocol for the N-α-Boc protection of 3-methyl-L-phenylalanine based on established methods.[8]

Objective: To synthesize Boc-3-methyl-L-phenylalanine with a purity of >98%.

Materials:

-

3-methyl-L-phenylalanine (1 mol equivalent)

-

Di-tert-butyl dicarbonate (Boc-anhydride) (1.05 mol equivalent)

-

Sodium hydroxide (NaOH) (2.1 mol equivalent)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Potassium hydrogen sulfate (KHSO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 eq of 3-methyl-L-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution. Stir vigorously at room temperature until a clear solution is obtained.

-

Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add 1.05 eq of di-tert-butyl dicarbonate dissolved in a minimal amount of 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in chloroform.

-

Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

-

Workup - Extraction: Dilute the remaining aqueous solution with water and perform a wash with ethyl acetate to remove unreacted Boc-anhydride and other non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow addition of a cold, saturated aqueous solution of potassium hydrogen sulfate.[8] The product will precipitate as a white solid.

-

Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Filtration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an oil or semi-solid, can be purified by crystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture) and allow it to cool slowly. Collect the resulting white crystals by vacuum filtration.

-

Final Product: Dry the purified crystals under vacuum to a constant weight.

Caption: Flowchart for the synthesis and purification of Boc-3-methyl-L-Phe.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using reverse-phase HPLC. A typical system would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA. The expected result for the final product is a single major peak with a purity of ≥99.0%.[4]

Nuclear Magnetic Resonance (¹H NMR): The structure can be confirmed by ¹H NMR spectroscopy. Key expected signals include:

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.2 ppm.

-

α-Proton: A multiplet around δ 4.5 ppm.

-

β-Protons: Diastereotopic multiplets around δ 3.0-3.2 ppm.

-

Aromatic Methyl Group: A singlet around δ 2.3 ppm.

-

Boc Group: A characteristic singlet for the nine equivalent protons at approximately δ 1.4 ppm.

Applications in Peptide Synthesis and Drug Discovery

Boc-3-methyl-L-phenylalanine is a valuable building block for synthesizing peptides with enhanced pharmacological properties.[4]

-

Increased Hydrophobicity: The 3-methylphenyl side chain increases the overall hydrophobicity of the amino acid residue. This can enhance binding affinity to hydrophobic pockets in target proteins and improve membrane permeability.[4]

-

Enhanced Stability: The steric bulk of the methyl group can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the resulting peptide.

-

Drug Development: This derivative is used as a crucial building block in synthesizing therapeutic peptides for indications such as neurological disorders and cancer.[4] By replacing a natural phenylalanine with this analog, researchers can fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

Handling, Storage, and Safety

Handling: As with all fine chemicals, standard laboratory safety protocols should be followed. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C to maintain long-term stability and prevent degradation.[4]

Conclusion

Boc-3-methyl-L-phenylalanine is a strategically important, non-natural amino acid derivative that provides medicinal chemists and peptide scientists with a powerful tool for molecular design. Its unique combination of a hydrophobicity-enhancing side chain and a synthetically robust N-α-protecting group facilitates the development of novel peptide therapeutics with improved stability and efficacy. The well-defined structure, predictable reactivity, and validated synthetic protocols outlined in this guide underscore its reliability as a high-value building block in modern pharmaceutical research.

References

-

de la Torre, B. G., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating the Applications of 3-Methyl-L-phenylalanine in Modern Drug Discovery. Retrieved from [Link]

-

Pope, W. A., & Keller, L. R. (1989). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 68, 224. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Strategic Application of Boc-Phe(3-Me)-OH in Modern Peptide Research

Abstract

In the landscape of peptide-based therapeutics and chemical biology, the use of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and suboptimal binding affinities. Among these valuable building blocks, N-α-Boc-3-methyl-L-phenylalanine (Boc-Phe(3-Me)-OH) has emerged as a critical tool for medicinal chemists and peptide scientists. The strategic introduction of a single methyl group onto the phenyl ring of phenylalanine can induce profound effects on peptide conformation, hydrophobicity, and resistance to enzymatic degradation. This guide provides an in-depth exploration of the core applications of Boc-Phe(3-Me)-OH, offering not just procedural details but also the underlying scientific rationale for its use. We will delve into its impact on peptide structure and function, provide detailed protocols for its incorporation into peptide chains, and discuss its role in the development of next-generation peptide therapeutics.

Introduction: The Subtle Power of a Methyl Group

The modification of peptides with unnatural amino acids is a fundamental approach to improving their pharmacological properties. Boc-Phe(3-Me)-OH is a derivative of L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group at the meta-position of the phenyl ring.[1] This seemingly minor addition is a powerful tool for peptide design. The Boc group facilitates its use in the well-established Boc-based solid-phase peptide synthesis (SPPS), a method that remains highly relevant for the synthesis of complex and hydrophobic peptides.[2]

The true value of Boc-Phe(3-Me)-OH lies in the influence of the 3-methyl group. This small, hydrophobic moiety can:

-

Introduce Steric Constraints: The methyl group can restrict the rotational freedom of the phenyl side chain, influencing the local and global conformation of the peptide. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[3][4]

-

Enhance Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain. This can enhance peptide-receptor interactions, particularly when the binding pocket has a hydrophobic character.[1]

-

Improve Metabolic Stability: The steric hindrance provided by the methyl group can shield adjacent peptide bonds from proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[4][5]

This guide will provide researchers with the necessary knowledge to effectively leverage these properties in their peptide design and synthesis endeavors.

Impact on Peptide Conformation and Bioactivity

The introduction of 3-methylphenylalanine can significantly alter the conformational landscape of a peptide, which in turn dictates its biological activity.

Conformational Control and Structural Stabilization

The methyl group at the meta-position of the phenyl ring can influence the chi (χ) torsion angles of the side chain, leading to a more defined spatial orientation. This can have a cascading effect on the peptide backbone, promoting the formation of specific secondary structures. For instance, the steric bulk of the 3-methylphenylalanine can favor the adoption of a particular rotameric state that is conducive to the formation of a β-turn.[3] The stabilization of such turns is often critical for presenting the key pharmacophoric residues in the correct orientation for receptor binding.[6]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational changes. By analyzing parameters such as Nuclear Overhauser Effects (NOEs), coupling constants (e.g., ³J(HN,Hα)), and chemical shift perturbations, researchers can gain detailed insights into the solution-state structure of peptides containing 3-methylphenylalanine.[3][7]

Modulating Receptor Binding and Selectivity

The enhanced hydrophobicity and altered conformation imparted by 3-methylphenylalanine can lead to improved receptor binding affinity and selectivity. In cases where a receptor's binding pocket contains hydrophobic sub-pockets, the methyl group can establish favorable van der Waals interactions, thereby increasing the overall binding energy.

Furthermore, by locking the peptide into a more bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable free energy of binding. This principle has been successfully applied in the design of potent and selective ligands for a variety of receptors, including G protein-coupled receptors (GPCRs).[8]

A compelling example of the benefits of phenylalanine methylation is in the development of peptide therapeutics for Alzheimer's disease. Research has shown that incorporating methylated phenylalanine into peptides can stabilize their structure, leading to improved binding affinity with amyloid-β and a significant reduction in fibril formation.[9]

Experimental Section: Synthesis, Purification, and Analysis

The successful application of Boc-Phe(3-Me)-OH hinges on robust experimental protocols. This section provides a detailed guide to the key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Boc-Phe(3-Me)-OH Incorporation

The incorporation of Boc-Phe(3-Me)-OH into a growing peptide chain follows the principles of Boc-SPPS. Due to the slight steric hindrance of the 3-methyl group, optimizing the coupling conditions is crucial to ensure high efficiency.

Table 1: Materials and Reagents for Boc-SPPS

| Reagent/Material | Purpose | Supplier Example |

| Boc-Phe(3-Me)-OH | Amino acid building block | Commercially available |

| Merrifield or PAM Resin | Solid support | AAPPTec, Sigma-Aldrich |

| Dichloromethane (DCM) | Solvent for swelling and washing | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Solvent for coupling | Fisher Scientific |

| Trifluoroacetic acid (TFA) | Boc deprotection | Sigma-Aldrich |

| Diisopropylethylamine (DIEA) | Base for neutralization | Santa Cruz Biotech |

| HBTU/HOBt | Coupling reagents | Anaspec, BenchChem |

| Cleavage Cocktail (e.g., HF or TFMSA-TFA) | Cleavage from resin | Varies |

| Diethyl ether (cold) | Peptide precipitation | Fisher Scientific |

Step-by-Step Coupling Protocol (Manual Synthesis, 0.1 mmol scale):

-

Resin Swelling: Swell the resin (e.g., 200 mg of 0.5 mmol/g loading Merrifield resin) in DCM (5 mL) for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) (5 mL) to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM (5 mL) and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 5 mL).[10]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (v/v) (5 mL) to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL) to prepare for coupling.[10]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Boc-Phe(3-Me)-OH (3 equivalents, e.g., 0.3 mmol, 83.8 mg) and HBTU (2.9 equivalents, e.g., 0.29 mmol, 110 mg) in a minimal amount of DMF (e.g., 2 mL).

-

Add DIEA (6 equivalents, e.g., 0.6 mmol, 105 µL) to the activation mixture and agitate for 1-2 minutes.[11]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.[12]

-

-

Monitoring Coupling Efficiency:

-

Perform a qualitative Kaiser test to check for the presence of free primary amines. A yellow/colorless result indicates complete coupling, while a blue/purple color signifies an incomplete reaction, necessitating a recoupling step.[12] For quantitative assessment, a spectrophotometric method using a chromogenic reporter can be employed.[13]

-

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Diagram 1: Boc-SPPS Workflow for Incorporating Boc-Phe(3-Me)-OH

Caption: General workflow for the incorporation of Boc-Phe(3-Me)-OH using Boc-SPPS.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides synthesized using Boc chemistry on Merrifield or PAM resins, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Standard HF Cleavage Protocol:

Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

-

Resin Preparation: Thoroughly dry the synthesized peptide-resin under vacuum.

-

Scavenger Addition: Add scavengers (e.g., anisole, p-cresol) to the reaction vessel to trap reactive carbocations generated during cleavage.

-

HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath and condense a measured amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Extraction and Lyophilization: Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.[4]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Peptides containing 3-methylphenylalanine are generally more hydrophobic than their native counterparts. This increased hydrophobicity must be considered when developing a purification strategy.

Table 2: Typical RP-HPLC Parameters for Hydrophobic Peptides

| Parameter | Specification | Rationale |

| Column | C4 or C8 silica-based | Less retentive than C18, suitable for hydrophobic peptides.[1] |

| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent for good peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | Shallow gradient (e.g., 0.5-1% B/min) | Provides better resolution of closely eluting species. |

| Detection | 214 nm and 280 nm | Peptide backbone absorbance and aromatic side-chain absorbance. |

General Purification Protocol:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with mobile phase A to ensure complete solubilization.[1]

-

Method Development: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) on an analytical column to determine the approximate retention time of the target peptide.

-

Preparative Purification: Based on the scouting run, develop a shallower gradient around the retention time of the target peptide for the preparative run.

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Diagram 2: Peptide Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of synthetic peptides.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue. The incorporation of 3-methylphenylalanine will result in a mass shift of +14 Da for the corresponding residue compared to native phenylalanine. The fragmentation pattern itself is not expected to be significantly altered, though the relative intensities of fragments may vary.[14][15]

Case Study: Enhancing Proteolytic Stability

A key application of Boc-Phe(3-Me)-OH is to increase the resistance of peptides to enzymatic degradation.

Protocol for In Vitro Proteolytic Stability Assay:

-

Peptide Incubation: Incubate the purified peptide (containing 3-methylphenylalanine) and a control peptide (containing native phenylalanine) in a solution containing a relevant protease (e.g., chymotrypsin, which cleaves after aromatic residues) or in human serum.[16]

-

Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an acid (e.g., 10% TFA) or an organic solvent.[16]

-

LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.

-

Half-Life Determination: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of each peptide. It is expected that the peptide containing 3-methylphenylalanine will exhibit a significantly longer half-life.

The enhanced stability is attributed to the steric hindrance of the 3-methyl group, which can prevent the peptide from fitting optimally into the active site of the protease.[4]

Conclusion and Future Perspectives

Boc-Phe(3-Me)-OH is a versatile and powerful tool in the arsenal of the peptide chemist. Its ability to subtly yet significantly modulate the conformational and physicochemical properties of peptides makes it an invaluable building block for the development of more stable, potent, and selective peptide-based drugs and research tools. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to confidently and effectively utilize Boc-Phe(3-Me)-OH in their work.

Future research will likely focus on the synergistic effects of combining 3-methylphenylalanine with other unnatural amino acids to fine-tune peptide properties with even greater precision. Furthermore, the application of computational methods, such as molecular dynamics simulations, will continue to provide deeper insights into the conformational effects of this modification, guiding the rational design of next-generation peptide therapeutics.[17]

References

- Chauhan, V.S., Sharma, A.K., Uma, K., Paul, P.K.C., & Balaram, P. (1987). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 29(1), 126-133.

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

- Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 17(1), 134-143.

-

Bio-protocol. (2011). Peptide Synthesis. Bio-protocol. [Link]

- Huang, J., & Young, A. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 177-183.

- Gilon, C., Halle, D., Chorev, M., Selinger, Z., & Byk, G. (2001). Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics. Journal of Medicinal Chemistry, 44(5), 759-763.

- Amer, B. R., & Christman, K. L. (2015). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.

-

Lorieau, J., & Louis, J. M. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

- Bystrov, V., Likhachev, I., Sidorova, A., Filippov, S., Lutsenko, A., Shpigun, D., & Belova, E. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes.

- Singh, Y., & Sharma, R. (2002). Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond. Journal of Biomolecular Structure & Dynamics, 20(3), 365-376.

- Loffet, A. (2002). Strategic Approaches to Optimizing Peptide ADME Properties. Journal of Peptide Science, 8(1), 1-7.

- Polt, R. (n.d.). Amino Acid Derivatives for Peptide Synthesis. University of Arizona.

-

Kennesaw State University. (2021). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State. [Link]

-

Viral Vector Analytical Development. (n.d.). Boc-Phe(3-Me)-OH. Viral Vector Analytical Development. [Link]

- Medeiros, M., & Pimenta, A. M. (2011). Peptide fragmentation in tandem mass spectrometry. Journal of Venomous Animals and Toxins including Tropical Diseases, 17(4), 365-373.

- Talaei, B., Fathi Vavsari, V., & Balalaie, S. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382.

- Kumar, V., Singh, S., & Sharma, A. (2014). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Latin American Journal of Pharmacy, 33(2), 246-252.

- Wade, J. D. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Mizukoshi, Y., Nagasu, M., Shimada, I., & Takahashi, H. (2010). Precise structural determination of weakly binding peptides by utilizing dihedral angle constraints. Journal of Biomolecular NMR, 46(4), 299-305.

- Zerbe, O. (n.d.). Peptide/Protein NMR. University of Zurich.

- Tureček, F. (2007). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1439-1450.

- Cativiela, C., & Ordóñez, M. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.

- Miller, S. J., & Wiskur, S. L. (2018). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 140(1), 357-366.

- Acevedo-Jake, A. M., & Lorigan, G. A. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. The Journal of Physical Chemistry B, 123(10), 2236-2245.

- Mirzaei, M., Mirdamadi, S., & Ehsani, M. R. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science & Nutrition, 10(11), 3783-3796.

- Zhang, K., & Cole, R. B. (2007). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 18(1), 93-106.

- Bystrov, V. S., Likhachev, I. V., Sidorova, A. A., Filippov, S. K., Lutsenko, A. I., Shpigun, D. N., & Belova, E. V. (2022). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. International Journal of Molecular Sciences, 23(5), 2730.

- Podwysocka, D., Kosson, P., Lipkowski, A. W., & Olma, A. (2019). TAPP analogs containing β3-homo-amino acids: Synthesis and receptor binding. Amino Acids, 51(11), 1629-1638.

- Barnes, S. (2011). Peptide ion fragmentation in mass spectrometry.

- Bystrov, V. S., Likhachev, I. V., Sidorova, A. A., & Filippov, S. K. (2022). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. International Journal of Molecular Sciences, 23(5), 2730.

-

The Audiopedia. (2020, September 26). how to calculate dihedral angles of a protein [Video]. YouTube. [Link]

- Zerbe, O. (n.d.). peptide nmr. University of Zurich.

-

The Audiopedia. (2025, August 17). Protein/peptide dihedral angles and Ramachandran plots [Video]. YouTube. [Link]

- Saric, T., Graef, C. I., & Goldberg, A. L. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of Biological Chemistry, 279(45), 46723-46732.

- Li, Y., Chen, J., & Wang, X. (2022). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 11(15), 2269.

- Aguilar-Toalá, J. E., & Quintanar-Guerrero, D. (2022). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Bioengineering and Biotechnology, 10, 961569.

-

PubChem. (n.d.). L-phenylalanine degradation I (aerobic). PubChem. [Link]

Sources

- 1. Biological properties of Phe(o)-opioid peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide identification by tandem mass spectrometry with alternate fragmentation modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Precise structural determination of weakly binding peptides by utilizing dihedral angle constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Strategic Role of Boc-Phe(3-Me)-OH in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-3-methyl-L-phenylalanine, or Boc-Phe(3-Me)-OH, represents a pivotal non-proteinogenic amino acid building block in contemporary drug discovery. Its utility extends far beyond that of a simple phenylalanine derivative, offering medicinal chemists a sophisticated tool to overcome prevalent challenges in peptide and peptidomimetic drug design. The strategic placement of a methyl group at the meta-position of the phenyl ring imparts a unique combination of conformational, metabolic, and physicochemical properties. This guide provides a detailed examination of the underlying principles governing the application of Boc-Phe(3-Me)-OH, elucidates its impact on key drug-like attributes, and presents practical methodologies for its integration and evaluation within a drug development pipeline.

The Core Rationale: Why the 3-Methyl Substitution?

The decision to incorporate a 3-methylphenylalanine moiety is a deliberate design choice aimed at rationally modulating a lead compound's pharmacological profile. This single, seemingly minor, structural alteration can profoundly influence a molecule's interaction with its biological target and its fate within a biological system.

Imposing Conformational Rigidity for Enhanced Affinity

A fundamental principle in drug design is that pre-organizing a flexible ligand into its bioactive conformation can significantly enhance binding affinity by minimizing the entropic penalty of binding. The 3-methyl group introduces a steric barrier that restricts the free rotation of the phenyl side chain. This "conformational locking" can steer the molecule towards a three-dimensional structure that is more complementary to the target's binding pocket, leading to improved potency and selectivity.

Workflow: Verifying Conformational Effects via 2D NMR Spectroscopy

To experimentally validate the conformational impact of the 3-methyl group, a comparative analysis using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY), is employed. This technique can reveal through-space proximities between protons, allowing for the elucidation of 3D structure in solution.

Caption: Experimental workflow for comparative conformational analysis using NMR.

Steric Shielding for Improved Metabolic Stability

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles. The 3-methyl group can act as a "metabolic shield," sterically hindering the approach of CYP enzymes to the phenyl ring and thereby inhibiting aromatic hydroxylation. This strategy is frequently employed to increase the half-life and overall systemic exposure of a drug candidate.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a self-validating system to quantify the improvement in metabolic stability.

1. Materials & Reagents:

-

Test Compounds: Phe-containing peptide, Phe(3-Me)-containing peptide (10 mM stocks in DMSO).

-

Control Compounds: High-turnover control (e.g., Verapamil), Low-turnover control (e.g., Warfarin).

-

Human Liver Microsomes (HLM), pooled from multiple donors (20 mg/mL stock).

-

NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, 100 ng/mL).

-

LC-MS/MS system.

2. Experimental Procedure:

-

Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system. Pre-incubate at 37°C for 10 minutes.

-

Initiate Reaction: Add the test and control compounds to the incubation mixture to achieve a final substrate concentration of 1 µM.

-

Time-Point Sampling: At specified time points (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The T=0 sample is taken immediately after adding the substrate.

-

Sample Processing: Vortex the quenched samples, then centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.

3. Data Analysis & Interpretation:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

The results of the control compounds validate the metabolic competency of the HLM batch.

Data Presentation: Comparative Metabolic Stability

| Compound | In Vitro Half-life (t½) in HLM (minutes) | Interpretation |

| Lead Peptide (with Phe) | 22 | Moderate to High Metabolic Clearance |

| Analog Peptide (with Phe(3-Me)) | > 60 | Significantly Improved Metabolic Stability |

| Verapamil (High-Turnover Control) | < 10 | Assay Validated (Active Metabolism) |

| Warfarin (Low-Turnover Control) | > 60 | Assay Validated (Inactive Metabolism) |

Practical Implementation in Drug Synthesis and Design

Boc-Phe(3-Me)-OH is primarily utilized as a building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).[1] Its incorporation follows well-established synthetic routes.

Integration via Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group allows for the controlled, stepwise addition of the 3-methylphenylalanine residue to a growing peptide chain anchored to a solid support resin.

Caption: Boc-chemistry SPPS cycle for incorporating Boc-Phe(3-Me)-OH.

Case Study: Design of Peptidomimetic Protease Inhibitors

In the design of inhibitors for proteases like renin or HIV protease, the S1 and S1' pockets are often large and hydrophobic. Incorporating Phe(3-Me) at positions targeting these pockets can enhance hydrophobic interactions while simultaneously providing the metabolic stability crucial for oral drug candidates. The methyl group can probe specific sub-pockets, potentially leading to a significant boost in inhibitory potency and selectivity over related proteases.

Conclusion and Future Outlook

Boc-Phe(3-Me)-OH is a prime example of how subtle atomic alterations can be leveraged to achieve significant pharmacological gains. Its value lies in the predictable and beneficial effects the 3-methyl group has on conformational rigidity and metabolic stability—two critical hurdles in the development of peptide and peptidomimetic therapeutics. As our understanding of structure-activity relationships deepens, the rational application of such specialized building blocks will continue to be a cornerstone of successful drug design, enabling the creation of more potent, selective, and durable medicines.

References

-

Title: The Practice of Medicinal Chemistry, Fourth Edition Source: Academic Press URL: [Link]

-

Title: An overview of the synthetic routes to non-proteinogenic α-amino acids Source: Chemical Society Reviews URL: [Link]

-

Title: Solid-Phase Peptide Synthesis and its Applications – A Review Source: Organic Preparations and Procedures International URL: [Link]

-

Title: The role of conformational restriction in the design of receptor-selective peptides: A review Source: Biopolymers URL: [Link]

-

Title: The Use of Unnatural Amino Acids to Probe and Engineer Protein Function Source: Annual Review of Biochemistry URL: [Link]

Sources

The Advent of a Molecular Architect's Tool: A Technical Guide to the Discovery and Context of Boc-Phe(3-Me)-OH

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quiet Revolution of Unnatural Amino Acids

In the landscape of modern drug discovery and peptide science, the palette of 20 proteinogenic amino acids, while foundational to life, often proves insufficient. The quest for enhanced therapeutic efficacy, improved metabolic stability, and novel biological functions has driven a quiet but profound revolution: the strategic incorporation of unnatural amino acids (UAAs). These bespoke building blocks, not encoded in the universal genetic code, empower chemists to sculpt peptides with precision, transforming them from transient biological signals into robust therapeutic agents.[1] This guide delves into the history and technical underpinnings of a specific yet illustrative UAA derivative: N-α-tert-butyloxycarbonyl-3-methyl-L-phenylalanine, or Boc-Phe(3-Me)-OH. Its story is not one of a singular, dramatic discovery, but rather the logical and elegant convergence of key advancements in synthetic chemistry, offering a window into the evolution of peptide-based therapeutics.

PART 1: A Confluence of Chemical Innovation: The Historical Context

The existence of Boc-Phe(3-Me)-OH as a standard reagent on the modern chemist's shelf is a direct consequence of two parallel developments in the mid-20th century: the invention of solid-phase peptide synthesis (SPPS) and the advent of the tert-butyloxycarbonyl (Boc) protecting group.

The Merrifield Revolution and the Need for Orthogonal Protection

Prior to the 1960s, peptide synthesis was a laborious, solution-phase endeavor, marked by challenging purification steps and low yields. This landscape was irrevocably altered when R. Bruce Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS) in 1963, a feat for which he was later awarded the Nobel Prize in Chemistry.[2] Merrifield's innovation involved anchoring the C-terminal amino acid to an insoluble polymer resin and elongating the peptide chain one amino acid at a time. This process streamlined synthesis by allowing for the simple filtration and washing away of excess reagents and byproducts.

However, SPPS hinged on a critical chemical principle: orthogonal protection . To build a peptide chain in a specific sequence, the α-amino group of each incoming amino acid had to be temporarily "capped" or "protected" to prevent unwanted side reactions, such as self-polymerization. This protecting group needed to be easily removable under conditions that left the permanent side-chain protecting groups and the peptide-resin linkage intact.[3]

The Rise of the Boc Group: A Keystone of Peptide Synthesis

The ideal temporary protecting group for Merrifield's new method emerged from the work of Louis A. Carpino, who in 1957 described the tert-butyloxycarbonyl (Boc) group .[2][4] The Boc group proved to be perfectly suited for the task. Its acid-labile nature meant it could be cleaved from the α-amino group under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while more robust, benzyl-based side-chain protecting groups (the "Bzl" in the "Boc/Bzl" strategy) remained in place.[3][4] This differential lability was the key that unlocked the full potential of SPPS, making the synthesis of complex peptides a routine and automatable process.

Caption: The convergence of SPPS and Boc protection.

Phenylalanine and the Dawn of Structure-Activity Relationship (SAR) Studies

Concurrently with these synthetic advancements, medicinal chemists began to explore how subtle structural modifications to peptides could dramatically alter their biological activity. Phenylalanine, with its aromatic side chain, became a prime target for such Structure-Activity Relationship (SAR) studies .[5][6] Researchers hypothesized that by modifying the phenyl ring—for instance, by adding substituents like a methyl group—they could fine-tune a peptide's properties. The introduction of a methyl group, as in 3-methyl-L-phenylalanine, could enhance hydrophobicity, influence the peptide's three-dimensional conformation, and block metabolic degradation at that site, potentially leading to more potent and longer-lasting drug candidates.[1][7]

The "discovery" of Boc-Phe(3-Me)-OH, therefore, was not a single event but an inevitable outcome. It represents the application of the now-established Boc protection strategy to a rationally designed UAA, 3-methyl-L-phenylalanine, to create a ready-to-use building block for SPPS in the service of drug discovery.

PART 2: Synthesis and Characterization: A Technical Primer

The preparation of Boc-Phe(3-Me)-OH is a two-stage process that embodies the principles of modern organic and peptide chemistry: the asymmetric synthesis of the unnatural amino acid core, followed by the protection of its α-amino group.

Stage 1: Asymmetric Synthesis of 3-Methyl-L-phenylalanine

Ensuring the correct stereochemistry (the "L" configuration) is paramount, as biological systems are exquisitely sensitive to chirality. While numerous methods exist for synthesizing UAAs, a common conceptual approach involves the asymmetric alkylation of a glycine-derived Schiff base.

Experimental Protocol: Conceptual Asymmetric Synthesis

-

Schiff Base Formation: Glycine ethyl ester is reacted with benzophenone to form a Schiff base. This protects the amine and activates the α-carbon.

-

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to remove a proton from the α-carbon, creating a nucleophilic enolate.

-

Asymmetric Alkylation: The enolate is reacted with 3-methylbenzyl bromide. A chiral phase-transfer catalyst is employed at this stage to direct the alkylation to preferentially form the desired (S)-enantiomer (the precursor to the L-amino acid).

-

Hydrolysis: The Schiff base and ester are hydrolyzed under acidic conditions to yield the free amino acid, 3-methyl-L-phenylalanine.

-

Purification: The product is purified, typically by recrystallization or chromatography, to yield the enantiomerically pure UAA.

Caption: General synthetic workflow for Boc-Phe(3-Me)-OH.

Stage 2: N-α-Boc Protection

This is a robust and high-yielding reaction, now standard in organic chemistry.[8]

Experimental Protocol: Boc Protection of 3-Methyl-L-phenylalanine

-

Dissolution: 3-Methyl-L-phenylalanine (1.0 eq) is dissolved in a suitable solvent mixture, such as aqueous dioxane or tert-butyl alcohol/water, containing a base like sodium hydroxide or sodium bicarbonate (approx. 2.0 eq).

-

Addition of (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.1 eq) is added to the stirred solution. The reaction is typically exothermic and is stirred at room temperature until completion (monitored by Thin-Layer Chromatography).

-

Work-up: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O.

-

Acidification & Extraction: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of ~2-3 with a cold, dilute acid (e.g., potassium bisulfate or citric acid). This protonates the carboxylic acid, causing the Boc-protected amino acid to precipitate or become extractable into an organic solvent like ethyl acetate.

-

Isolation: The product is either filtered if it precipitates or extracted into an organic solvent. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product, Boc-Phe(3-Me)-OH, typically as a white solid.

Physicochemical Data and Characterization

The identity and purity of the synthesized Boc-Phe(3-Me)-OH are confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white solid |

| Typical Purity | ≥98% (HPLC) |

| ¹H NMR | Consistent with structure, showing characteristic peaks for the Boc group (singlet, ~1.4 ppm), the tolyl methyl group (singlet, ~2.3 ppm), and aromatic and backbone protons. |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

PART 3: Applications and Scientific Impact

Boc-Phe(3-Me)-OH is more than just a chemical curiosity; it is a tool used to answer fundamental questions and to build better therapeutics. Its utility stems from the specific properties conferred by the 3-methyl group on the phenylalanine scaffold.

| Feature Comparison | L-Phenylalanine | 3-Methyl-L-phenylalanine |

| Hydrophobicity | Moderate | Increased |

| Steric Bulk | Standard | Increased (meta-position) |

| Metabolic Stability | Susceptible to enzymatic degradation | Potentially increased resistance to proteases |

| Conformational Flexibility | High | Potentially restricted rotation around Cα-Cβ and Cβ-Cγ bonds |

Enhancing Peptide Therapeutics

The incorporation of 3-Methyl-L-phenylalanine into a peptide sequence can lead to several advantageous outcomes:

-

Increased Potency: The added methyl group can enhance binding to hydrophobic pockets in a target receptor, leading to higher affinity and potency.[9]

-

Improved Stability: The steric hindrance from the methyl group can shield the adjacent peptide bonds from cleavage by proteases, extending the in vivo half-life of the peptide drug.[9]

-

Receptor Selectivity: The specific conformational constraints imposed by the methyl group can favor binding to one receptor subtype over another, leading to a more selective and safer drug profile.

-

Modulating Bioavailability: By increasing lipophilicity, this UAA can influence a peptide's ability to cross cellular membranes, a critical parameter for drug delivery.[7]

These principles are widely applied in the development of peptide hormone analogs and other peptide-based drugs targeting a range of diseases.[10][11]

Conclusion

The story of Boc-Phe(3-Me)-OH is a microcosm of the broader evolution of peptide science. It stands at the intersection of foundational synthetic innovations, such as SPPS and Boc chemistry, and the strategic, rational design of molecular building blocks. While it may not have a single, celebrated moment of discovery, its creation was a critical and logical step in empowering chemists to move beyond the confines of the natural amino acid alphabet. For the modern researcher, it represents a validated and indispensable tool for probing biological systems and engineering the next generation of peptide therapeutics.

References

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AApptec. [Link]

-

Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery | Request PDF. ResearchGate. [Link]

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health. [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society. [Link]

-

A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Royal Society of Chemistry. [Link]

-

Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]

-

Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. National Institutes of Health. [Link]

-

Synthesis and SAR of Pyridazinone-Substituted Phenylalanine Amide alpha4 Integrin Antagonists. PubMed. [Link]

-

Combined Structure-Based Pharmacophore and 3D-QSAR Studies on Phenylalanine Series Compounds as TPH1 Inhibitors. MDPI. [Link]

-

Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. ResearchGate. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

-

Exploring the Chemical Properties of D-3-Methylphenylalanine: A Synthesis Guide. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health. [Link]

-

(PDF) Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. [Link]

-

SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica-Drug Research. [Link]

-

Peptide Hormones in Medicine: A 100-Year History. Springer. [Link]

-

Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. PubMed. [Link]

-

Peptide Hormones in Medicine: A 100-Year History. ResearchGate. [Link]

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cpcscientific.com [cpcscientific.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids.[1] Its widespread adoption has revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics.[1] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism of action, applications in solid-phase peptide synthesis (SPPS), and comprehensive experimental protocols.

Core Principles of the Boc Protecting Group

The Boc group is prized for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions.[1][2] This differential stability is the key to its utility. In the context of peptide synthesis, where multiple reactive functional groups must be orchestrated, the ability to selectively unmask one group while others remain protected is paramount. This concept is known as orthogonality .[3][4][5]

The Boc group's acid lability allows it to be removed without affecting other protecting groups that are cleaved by different mechanisms (e.g., base-labile Fmoc group or groups removed by hydrogenolysis like Cbz).[2] This orthogonality is fundamental to the stepwise construction of complex peptide chains.[1][3][4]

When to Choose Boc Chemistry

While the Fmoc/tBu strategy has become more common for routine peptide synthesis due to its milder deprotection conditions, the classic Boc/Bzl strategy remains highly relevant and is often preferred in specific situations:[6][7]

-

Synthesis of Long or Hydrophobic Peptides: The repetitive acidic deprotection step in Boc chemistry generates a protonated N-terminus (an ammonium salt). This charge can disrupt inter-chain hydrogen bonding that leads to peptide aggregation, a common problem with hydrophobic sequences that can hinder subsequent coupling steps.[6][7]

-